N-(beta-Piperidinoetil)-7-metossi-1,2,3,4-tetraidrochinoline cloridrat o [Italian] N-(beta-Piperidinoetil)-7-metossi-1,2,3,4-tetraidrochinoline cloridrat o [Italian]
Brand Name: Vulcanchem
CAS No.: 102259-75-6
VCID: VC0033890
InChI: InChI=1S/C17H26N2O.ClH/c1-20-16-8-7-15-6-5-11-19(17(15)14-16)13-12-18-9-3-2-4-10-18;/h7-8,14H,2-6,9-13H2,1H3;1H
SMILES: COC1=CC2=C(CCCN2CCN3CCCCC3)C=C1.Cl
Molecular Formula: C17H27ClN2O
Molecular Weight: 310.9 g/mol

N-(beta-Piperidinoetil)-7-metossi-1,2,3,4-tetraidrochinoline cloridrat o [Italian]

CAS No.: 102259-75-6

Main Products

VCID: VC0033890

Molecular Formula: C17H27ClN2O

Molecular Weight: 310.9 g/mol

N-(beta-Piperidinoetil)-7-metossi-1,2,3,4-tetraidrochinoline cloridrat o [Italian] - 102259-75-6

CAS No. 102259-75-6
Product Name N-(beta-Piperidinoetil)-7-metossi-1,2,3,4-tetraidrochinoline cloridrat o [Italian]
Molecular Formula C17H27ClN2O
Molecular Weight 310.9 g/mol
IUPAC Name 7-methoxy-1-(2-piperidin-1-ylethyl)-3,4-dihydro-2H-quinoline;hydrochloride
Standard InChI InChI=1S/C17H26N2O.ClH/c1-20-16-8-7-15-6-5-11-19(17(15)14-16)13-12-18-9-3-2-4-10-18;/h7-8,14H,2-6,9-13H2,1H3;1H
Standard InChIKey RIAWOGBFXHSHFP-UHFFFAOYSA-N
SMILES COC1=CC2=C(CCCN2CCN3CCCCC3)C=C1.Cl
Canonical SMILES COC1=CC2=C(CCCN2CCN3CCCCC3)C=C1.Cl
Synonyms N-(beta-Piperidinoetil)-7-metossi-1,2,3,4-tetraidrochinoline cloridrat o [Italian]
PubChem Compound 3025198
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator